3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Description
3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one is a halogenated aryl ketone featuring a 3-bromophenyl substituent at the propan-1-one backbone and a 4-methoxyphenyl group at the terminal position. Its synthesis is achieved via a cooperative NHC and photoredox-catalyzed benzylic C–H acylation, yielding the compound as a colorless oil with an 84% efficiency . Structural characterization includes $ ^1H $ NMR (300 MHz, CDCl$ _3 $) data, confirming the presence of the bromophenyl and methoxyphenyl moieties . The compound’s electronic properties are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, making it a candidate for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSQQDSZUVFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232611 | |
| Record name | 3-(3-Bromophenyl)-1-(4-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-06-4 | |
| Record name | 3-(3-Bromophenyl)-1-(4-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromophenyl)-1-(4-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3-bromophenylbenzene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the production volumes required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid.
Reduction: The reduction reaction yields the corresponding alcohol.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
The table below compares the synthesis yields of 3-(3-bromophenyl)-1-(4-methoxyphenyl)propan-1-one with related halogenated propan-1-one derivatives:
Key Observations :
- The 4-methoxyphenyl group in the target compound enhances reactivity compared to non-methoxy analogs, likely due to improved electron density at the acylation site .
- Halogen position (3- vs. 4-) impacts yields; 4-bromo derivatives exhibit higher yields (60%) than 3-bromo analogs (40–50%) under similar conditions .
Anti-inflammatory and Cytotoxic Profiles
- Target Compound: Not directly tested in the provided evidence, but structurally similar chalcones (e.g., 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one) show significant anti-inflammatory activity (carrageenan-induced edema inhibition) and dose-dependent efficacy .
- Analog 4h (): 1-(4-Methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one demonstrates low cytotoxicity on normal cells, contrasting with Tamoxifen .
- Chlorophenyl Derivative () : 1-(4-Nitrophenyl)-3-(4-chlorophenyl)propen-1-one exhibits comparable anti-inflammatory activity but lacks gastroprotective effects .
Structural-Activity Insights :
Physical Properties and Crystallography
- Hydrogen Bonding: The methoxy group in the target compound can participate in C–H···O interactions, influencing solubility and crystallinity. This contrasts with non-methoxy analogs like 1-(3-bromophenyl)propan-1-one, which rely on weaker van der Waals forces .
- Crystallographic Analysis : SHELX programs (e.g., SHELXL) are widely used for refining such structures, though bromine’s heavy atom effect may complicate data collection compared to lighter halogens (e.g., Cl) .
Biological Activity
3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one, commonly referred to in the literature as a derivative of propanone, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of bromine and methoxy substituents on phenyl rings, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, antibacterial, and antifungal properties based on recent studies.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The antioxidant activity of this compound has been evaluated using various methods, including the DPPH radical scavenging assay.
- DPPH Scavenging Activity : In a comparative study, derivatives of this compound exhibited significant DPPH radical scavenging activity, with some showing effectiveness greater than that of ascorbic acid. The results indicated that the presence of the methoxy group enhances antioxidant capabilities (Table 1) .
| Compound | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | 25.6 | 1.4 times higher |
| Ascorbic Acid | 35.0 | - |
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Cell Viability Assays : The compound demonstrated cytotoxic effects at concentrations around 100 µM, with notable efficacy against U-87 cells compared to MDA-MB-231 cells. The mechanism of action may involve disruption of cellular processes related to tumor growth and survival .
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of this compound have also been investigated.
- Antibacterial Tests : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also displayed antifungal properties, inhibiting the growth of common fungal pathogens. The results suggest that halogen substitutions in the phenyl rings enhance bioactivity .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antioxidant Properties : A study published in Molecules highlighted that derivatives containing methoxy groups showed enhanced antioxidant activity compared to their unsubstituted counterparts .
- Cytotoxicity Against Cancer Cells : Research indicated that the compound exhibited selective cytotoxicity towards glioblastoma cells, suggesting potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : A comprehensive evaluation of various derivatives revealed that those with bromine substituents had superior antibacterial properties compared to others tested in similar conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
